A Comprehensive Technical Guide to the Thermodynamic Stability of Methyl 2-(4-tert-butoxyphenyl)acetate at Ambient Conditions
A Comprehensive Technical Guide to the Thermodynamic Stability of Methyl 2-(4-tert-butoxyphenyl)acetate at Ambient Conditions
Executive Summary
Methyl 2-(4-tert-butoxyphenyl)acetate, a substituted phenylacetate ester, finds application as a synthetic building block and flavoring agent.[1][2] For researchers, scientists, and drug development professionals, a thorough understanding of a compound's thermodynamic stability is a cornerstone of reliable research and product development.[] This guide provides an in-depth analysis of the intrinsic structural stability of Methyl 2-(4-tert-butoxyphenyl)acetate, delineates its probable degradation pathways, and presents a robust experimental framework for its comprehensive stability assessment at room temperature. By integrating principles from regulatory guidelines and field-proven methodologies, this document serves as a practical whitepaper for ensuring the quality, purity, and long-term viability of this compound in a laboratory or manufacturing setting.
Introduction to Methyl 2-(4-tert-butoxyphenyl)acetate
A precise understanding of a molecule's identity and properties is the mandatory first step in any stability investigation. This section outlines the fundamental characteristics of the target compound and the critical importance of stability assessment.
Chemical Identity and Physicochemical Properties
Methyl 2-(4-tert-butoxyphenyl)acetate is a colorless liquid at room temperature.[1][4][5] Its key identifying and physical properties are summarized below.
| Property | Value | Source(s) |
| IUPAC Name | methyl 2-(4-tert-butylphenyl)acetate | [6] |
| CAS Number | 3549-23-3 | [2][4][5][6] |
| Molecular Formula | C₁₃H₁₈O₂ | [4][5][6] |
| Molecular Weight | 206.28 g/mol | [2][4][5][6] |
| Appearance | Colorless clear oily liquid | [1][4][5] |
| Boiling Point | 106 °C at 2 mmHg | [2][5] |
| Density | ~0.999 g/mL at 25 °C | [2][5] |
The Imperative of Stability Assessment
Stability testing is a foundational element of pharmaceutical development and chemical research, providing critical evidence of how a substance's quality changes over time under various environmental influences like temperature, humidity, and light.[7][8] For an active pharmaceutical ingredient (API) or a key research compound, this process is not merely a regulatory formality but a scientific necessity. It informs crucial decisions regarding storage conditions, packaging, and formulation strategies, and is essential for determining the shelf-life or re-test period, ensuring the material remains consistent, safe, and effective throughout its lifecycle.[][9][10]
Intrinsic Stability Analysis: A Structure-Based Assessment
The thermodynamic stability of a molecule is inherently linked to its chemical structure. An analysis of the functional groups within Methyl 2-(4-tert-butoxyphenyl)acetate allows for the prediction of its most probable degradation pathways.
The Ester Functional Group: The Primary Locus of Instability
The methyl ester moiety is the most reactive site in the molecule concerning thermodynamic stability under ambient conditions. Ester linkages are well-documented to be susceptible to hydrolysis, a chemical breakdown in the presence of water.[11] This process can be catalyzed by both acidic and basic conditions.[12][13]
-
Acid-Catalyzed Hydrolysis: In the presence of an acid, the carbonyl oxygen of the ester is protonated, rendering the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by water.[12]
-
Base-Catalyzed (Saponification) Hydrolysis: Under basic conditions, a hydroxide ion directly attacks the electrophilic carbonyl carbon. This pathway is typically faster and irreversible, as the resulting carboxylic acid is deprotonated to form a carboxylate salt.[12]
Given that atmospheric moisture is ubiquitous, hydrolysis represents the most significant intrinsic degradation risk for this compound at room temperature over extended periods.
The Role of the 4-tert-butylphenyl Moiety
The rest of the molecule contributes significantly to its overall stability:
-
Benzene Ring: The aromatic ring is electronically stable and generally resistant to degradation under ambient conditions.
-
tert-Butyl Group: This bulky alkyl group is known for its high stability. It is not prone to oxidation under mild conditions and provides steric hindrance, which may slightly shield the ester group from chemical attack. The high stability of the tertiary carbocation makes this group robust.[14] Furthermore, such groups are often incorporated into molecules to enhance metabolic stability by preventing P450-mediated oxidation.[15]
Predicted Primary Degradation Pathway
Based on the structural analysis, the principal degradation pathway at room temperature is hydrolysis of the ester bond. This reaction would yield two smaller, more thermodynamically stable molecules: 4-tert-butylphenylacetic acid and methanol.
Caption: Predicted primary degradation pathway of the parent compound.
A Framework for Experimental Stability Evaluation
A robust stability study is a multi-phase process designed to identify potential degradants, develop reliable analytical methods, and generate long-term stability data. This framework is grounded in the principles outlined by the International Council for Harmonisation (ICH) guidelines.[8]
Caption: Experimental workflow for comprehensive stability assessment.
Phase 1: Forced Degradation (Stress Testing)
The initial step is to perform forced degradation studies, which involve intentionally stressing the compound under exaggerated conditions.[16] The primary goals are not to determine stability but to:
-
Identify the likely degradation products and pathways.[13]
-
Provide degraded samples necessary for developing a specific, stability-indicating analytical method.[11]
-
Understand the intrinsic stability of the molecule and its susceptibility to acid, base, oxidation, heat, and light.[7]
Phase 2: Development of a Stability-Indicating Analytical Method
A stability-indicating method (SIM) is an analytical procedure capable of accurately measuring the decrease in the amount of the active compound while simultaneously detecting and quantifying its degradation products, without interference from excipients or other components.[10][13] High-Performance Liquid Chromatography (HPLC) with UV detection is the most common technique for this purpose. The method developed must be validated to prove its specificity for the parent compound and its identified degradants from the forced degradation study.
Phase 3: Long-Term Stability Study
This is the core of the stability assessment. The compound is stored under controlled, long-term storage conditions that simulate a typical environment. For room temperature stability, this is generally 25°C ± 2°C with 60% ± 5% Relative Humidity (RH) .[10] Samples are pulled and analyzed using the validated SIM at predetermined time intervals (e.g., 0, 3, 6, 9, 12, 18, 24, and 36 months) to establish a stability profile over time.[7][8]
Experimental Protocols in Detail
The following protocols provide a self-validating system for assessing the stability of Methyl 2-(4-tert-butoxyphenyl)acetate.
Protocol: Forced Degradation Study
Objective: To generate degradation products and understand degradation pathways. A target degradation of 5-20% is ideal to ensure primary degradants are formed without excessive secondary degradation.[16]
-
Preparation: Prepare a stock solution of Methyl 2-(4-tert-butoxyphenyl)acetate in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of ~1 mg/mL.
-
Acid Hydrolysis:
-
Base Hydrolysis:
-
Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH.
-
Keep at room temperature for 4 hours (basic hydrolysis is often faster for esters).[16]
-
Neutralize with an equivalent amount of 0.1 M HCl and dilute to a final concentration of ~0.1 mg/mL for analysis.
-
-
Oxidative Degradation:
-
Mix 1 mL of the stock solution with 1 mL of 3% Hydrogen Peroxide (H₂O₂).
-
Keep at room temperature for 24 hours, protected from light.[13]
-
Dilute to a final concentration of ~0.1 mg/mL for analysis.
-
-
Thermal Degradation:
-
Place a solid sample of the compound in a controlled oven at 70°C for 48 hours.
-
Dissolve the stressed solid to a final concentration of ~0.1 mg/mL for analysis.
-
-
Photolytic Degradation:
-
Expose a solid sample of the compound to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).
-
A control sample should be kept in the dark under the same temperature conditions.
-
Dissolve both samples to a final concentration of ~0.1 mg/mL for analysis.
-
-
Analysis: Analyze all stressed samples, along with an unstressed control, using an appropriate HPLC method. Compare chromatograms to identify new peaks corresponding to degradation products.
Protocol: Long-Term Stability Study (25°C/60% RH)
Objective: To evaluate the thermodynamic stability of the compound under standard room temperature and humidity conditions over an extended period.
-
Batch Selection: Use a minimum of one, but preferably three, representative batches of the material for the study.[8]
-
Container Closure System: Store the sample in a container that is inert and mimics the proposed long-term storage container (e.g., amber glass vials with PTFE-lined caps).
-
Storage: Place the packaged samples into a calibrated stability chamber maintained at 25°C ± 2°C and 60% RH ± 5% RH .
-
Testing Schedule: Pull samples for analysis at specified time points. A typical schedule for a 24-month study would be: 0, 3, 6, 9, 12, 18, and 24 months .[7]
-
Analysis: At each time point, test the sample for critical quality attributes. This must include:
-
Appearance: Visual inspection for color change or precipitation.
-
Assay/Purity: Quantify the amount of intact Methyl 2-(4-tert-butoxyphenyl)acetate using the validated stability-indicating HPLC method.
-
Degradation Products: Identify and quantify any degradation products observed.
-
-
Data Evaluation: Evaluate the data over time to identify any negative trends in purity or increases in degradation products.
Data Interpretation and Management
Quantifying Stability
The stability of the compound is primarily assessed by tracking its purity (or assay) and the level of total degradation products over time. The acceptance criteria for stability are typically project-specific but often require the purity to remain above 98% or 99%, with no single unidentified degradant exceeding 0.1-0.2%.
Sample Long-Term Stability Data Table
The following table illustrates how data from a long-term stability study would be presented. (Note: Data are hypothetical for illustrative purposes).
| Time Point (Months) | Storage Condition | Appearance | Assay (%) | Total Degradation Products (%) |
| 0 | - | Colorless Liquid | 99.8 | 0.05 |
| 3 | 25°C / 60% RH | Colorless Liquid | 99.7 | 0.08 |
| 6 | 25°C / 60% RH | Colorless Liquid | 99.8 | 0.09 |
| 12 | 25°C / 60% RH | Colorless Liquid | 99.6 | 0.15 |
| 18 | 25°C / 60% RH | Colorless Liquid | 99.5 | 0.21 |
| 24 | 25°C / 60% RH | Colorless Liquid | 99.4 | 0.28 |
Conclusion and Recommendations
Based on its chemical structure, Methyl 2-(4-tert-butoxyphenyl)acetate is predicted to be a relatively stable compound at room temperature. The primary degradation pathway is the hydrolysis of the ester linkage, a process that is slow at neutral pH but can be accelerated by acidic or basic conditions. The bulky tert-butylphenyl group confers significant stability to the rest of the molecule.
Experimental data from a systematic stability study, including forced degradation and long-term testing, is required to confirm this assessment quantitatively. Based on the intrinsic properties of the molecule, the following storage recommendations are prudent:
-
Store in well-sealed containers to minimize exposure to atmospheric moisture, thereby limiting the potential for hydrolysis.
-
Protect from light by using amber or opaque containers to prevent any potential photolytic degradation.
-
Maintain at controlled room temperature (20-25°C) to avoid accelerating potential degradation pathways.
Following the comprehensive framework outlined in this guide will ensure a thorough and scientifically sound evaluation of the thermodynamic stability of Methyl 2-(4-tert-butoxyphenyl)acetate, supporting its effective use in research and development.
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- Bonin, P. D., et al. (2013). Metabolically Stable tert-Butyl Replacement. ACS Medicinal Chemistry Letters, 4(6), 545–549.
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